

Application Notes and Protocols: Stevioside as a Substrate for Enzymatic Modification Studies

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Compound of Interest

Compound Name: Stevioside

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Introduction

Stevioside, a major steviol glycoside extracted from the leaves of *Stevia rebaudiana* Bertoni, is a natural, non-caloric sweetener.^{[1][2]} While it is widely used in the food and beverage industry, its application can be limited by a characteristic bitter aftertaste.^{[1][2][3]} Enzymatic modification of **stevioside** offers a powerful tool to overcome this limitation by altering its glycosylation pattern. This process can enhance its taste profile, producing a more sucrose-like sweetness, and can also be used to synthesize other desirable, rare steviol glycosides such as Rebaudioside A, D, and M, which possess superior sensory attributes.^{[3][4][5]}

These application notes provide detailed protocols for the enzymatic modification of **stevioside** using various classes of enzymes, including cyclodextrin glucanotransferases (CGTases), UDP-glycosyltransferases (UGTs), dextranases, and β -glucosidases. Additionally, methods for the analysis and purification of the resulting modified steviol glycosides are described.

Enzymatic Modification of Stevioside: Strategies and Protocols

The enzymatic modification of **stevioside** primarily involves the addition or removal of glucose moieties from the **stevioside** backbone. This is achieved through transglycosylation or hydrolysis reactions catalyzed by specific enzymes.

Transglycosylation using Cyclodextrin Glucanotransferase (CGTase)

CGTases (EC 2.4.1.19) are enzymes that catalyze the transfer of glucosyl units from a donor, such as starch or cyclodextrins, to an acceptor molecule like **stevioside**.^{[6][7]} This process, known as transglycosylation, results in the formation of glucosylated **stevioside** derivatives with improved taste profiles.^{[3][7]}

Quantitative Data for CGTase-Mediated **Stevioside** Modification

Enzyme Source	Donor Substrate	Stevioside Conc.	Conversion Yield	Optimal Conditions (pH, Temp.)	Reference
Alkalihalobacillus oshimensis	Soluble Starch (50 g/L)	10 g/L	86.1%	<40°C	[8]
Paenibacillus sp.	Starch	-	85.6%	-	[2]
Bacillus stearothermophilus	Soluble Maltodextrin	-	-	pH 5.5, 41-43°C	[9]
Bacillus sp.	Starch (2-5 wt%)	2-5 wt%	75-85%	37-50°C	[10]

Experimental Protocol: **Stevioside** Glucosylation using CGTase

This protocol is a general guideline and may require optimization for specific CGTases and desired products.

1. Materials:

- **Stevioside** (high purity, >95%)
- Cyclodextrin Glucanotransferase (CGTase)

- Soluble starch or β -cyclodextrin (donor substrate)
- Sodium phosphate buffer (50 mM, pH 6.0)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Deionized water

2. Equipment:

- Shaking incubator or water bath
- pH meter
- Centrifuge
- HPLC system for analysis

3. Procedure:

- **Substrate Preparation:** Prepare a solution of 10 g/L **stevioside** and 50 g/L soluble starch in 50 mM sodium phosphate buffer (pH 6.0). Stir until fully dissolved. Adjust the pH to 6.0 if necessary.
- **Enzyme Addition:** Add CGTase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 20 mg/L can be used.[\[8\]](#)
- **Incubation:** Incubate the reaction mixture at 40°C with continuous agitation (e.g., 220 rpm) for 18-24 hours.[\[8\]](#)
- **Reaction Termination:** Stop the reaction by heat inactivation of the enzyme. This is typically achieved by boiling the reaction mixture at 100°C for 10 minutes.
- **Product Recovery:** Centrifuge the reaction mixture to remove any precipitated enzyme or insoluble material. The supernatant contains the glucosylated **stevioside** products.
- **Analysis:** Analyze the supernatant using HPLC to determine the conversion yield and product profile (see Section 3 for a detailed HPLC protocol).

Glycosylation using UDP-Glycosyltransferases (UGTs)

UGTs (EC 2.4.1.-) are a class of enzymes that transfer a glycosyl group from an activated nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#) In the context of **stevioside** modification, UGTs are crucial for the biosynthesis of other steviol glycosides. For example, the enzyme UGT76G1 catalyzes the conversion of **stevioside** to Rebaudioside A by adding a glucose molecule.[\[4\]](#)[\[14\]](#)

Quantitative Data for UGT-Mediated **Stevioside** Modification

Enzyme	Donor Substrate	Stevioside Conc.	Product	Conversion Yield	Optimal Conditions (pH, Temp.)	Reference
UGT76G1 (recombinant) & AtSUS1	Sucrose (7.2 mM), UDP (0.006 mM)	2.4 mM	Rebaudioside A	78% in 30h	-	[5]
UGT76G1 (in <i>S. cerevisiae</i>)	Glucose	2 g/L	Rebaudioside A	1160.5 mg/L in 48h	pH 7.0, 30°C	[4] [15]

Experimental Protocol: Synthesis of Rebaudioside A using Whole-Cell Biocatalysis

This protocol describes the use of engineered *Saccharomyces cerevisiae* expressing UGT76G1 for the conversion of **stevioside** to Rebaudioside A.[\[4\]](#)[\[14\]](#)[\[15\]](#)

1. Materials:

- Engineered *S. cerevisiae* expressing UGT76G1
- Yeast extract peptone dextrose (YPD) medium
- Stevioside**
- Glucose

- Citrate buffer (e.g., 50 mM, pH 7.0)
- Magnesium sulfate (MgSO_4)

2. Equipment:

- Fermenter or baffled flasks
- Shaking incubator
- Centrifuge
- HPLC system

3. Procedure:

- Yeast Culture: Inoculate the engineered *S. cerevisiae* into YPD medium and grow until the desired cell density is reached.
- Cell Harvest: Harvest the yeast cells by centrifugation.
- Reaction Setup: Resuspend the yeast cells in a reaction buffer (e.g., 50 mM citrate buffer, pH 7.0) containing 2 g/L **stevioside**, glucose (as a source for UDP-glucose regeneration), and MgSO_4 .
- Incubation: Incubate the reaction mixture at 30°C with shaking for 48 hours.[\[4\]](#)
- Product Extraction: After the reaction, separate the cells from the supernatant by centrifugation. The supernatant contains the produced Rebaudioside A.
- Analysis: Analyze the supernatant by HPLC to quantify the amount of Rebaudioside A produced.

Glucosylation using Dextranucrase

Dextranucrase (EC 2.4.1.5) is an enzyme that catalyzes the transfer of glucose from sucrose to an acceptor molecule. It can be used to glucosylate **stevioside**, leading to products with altered properties.

Quantitative Data for Dextranucrase-Mediated **Stevioside** Modification

Enzyme Source	Donor Substrate	Stevioside Conc.	Conversion Yield	Optimal Conditions (pH, Temp.)	Reference
Leuconostoc mesenteroides	Sucrose (800 mM)	50 mg/mL	98%	28°C, 6h	[16]

Experimental Protocol: **Stevioside** Glucosylation using Dextranucrase

1. Materials:

- **Stevioside**
- Dextranucrase
- Sucrose
- Appropriate buffer (e.g., sodium acetate buffer, pH 5.2)

2. Procedure:

- Reaction Mixture: Prepare a reaction mixture containing 50 mg/mL **stevioside**, 800 mM sucrose, and 4 U/mL dextranucrase in a suitable buffer.[\[16\]](#)
- Incubation: Incubate the mixture at 28°C for 6 hours.[\[16\]](#)
- Reaction Termination: Inactivate the enzyme by heating the mixture.
- Analysis: Analyze the reaction products by HPLC.

Hydrolysis using β -Glucosidase

β -Glucosidases (EC 3.2.1.21) can be used to hydrolyze the glycosidic bonds in **stevioside**, leading to the formation of steviolbioside, steviolmonoside, or the aglycone steviol.[\[17\]](#)[\[18\]](#)[\[19\]](#) This can be useful for producing specific steviol derivatives or for analytical purposes.

Quantitative Data for β -Glucosidase-Mediated **Stevioside** Hydrolysis

Enzyme Source	Substrate Conc.	Product	Conversion Yield	Optimal Conditions (pH, Temp.)	Reference
Streptomyces sp. GXT6	10 g/L Stevioside	Rubusoside	98.2%	pH 8.5, 50°C, 6h	[20]
Penicillium decumbens	47 mM Stevioside	Steviol	64%	pH 4.0, 55°C	[17]

Experimental Protocol: **Stevioside** Hydrolysis to Rubusoside

1. Materials:

- **Stevioside**
- β -Glucosidase from Streptomyces sp. GXT6
- Sodium borate buffer (100 mM, pH 8.5)

2. Procedure:

- Reaction Setup: Prepare a reaction mixture containing 10 g/L of **stevioside** in 100 mM sodium borate buffer (pH 8.5).
- Enzyme Addition: Add the purified β -glucosidase (e.g., 30 μ g/mL).[\[20\]](#)
- Incubation: Incubate the reaction at 50°C for 6 hours.[\[20\]](#)
- Reaction Termination: Stop the reaction, for example, by adding a denaturing agent or by heat inactivation.
- Analysis: Analyze the products by HPLC or other suitable chromatographic techniques.

Analytical Methods: HPLC Analysis of Steviol Glycosides

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of **stevioside** and its modified derivatives.[\[9\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Protocol for HPLC Analysis

1. Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[\[25\]](#)

2. Mobile Phase:

- A mixture of acetonitrile and a buffer, such as 10 mM sodium phosphate buffer (pH 2.6), in a ratio of 32:68 (v/v).[\[25\]](#)

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[\[27\]](#)
- Column Temperature: 40°C
- Detection Wavelength: 210 nm[\[24\]](#)
- Injection Volume: 20 µL

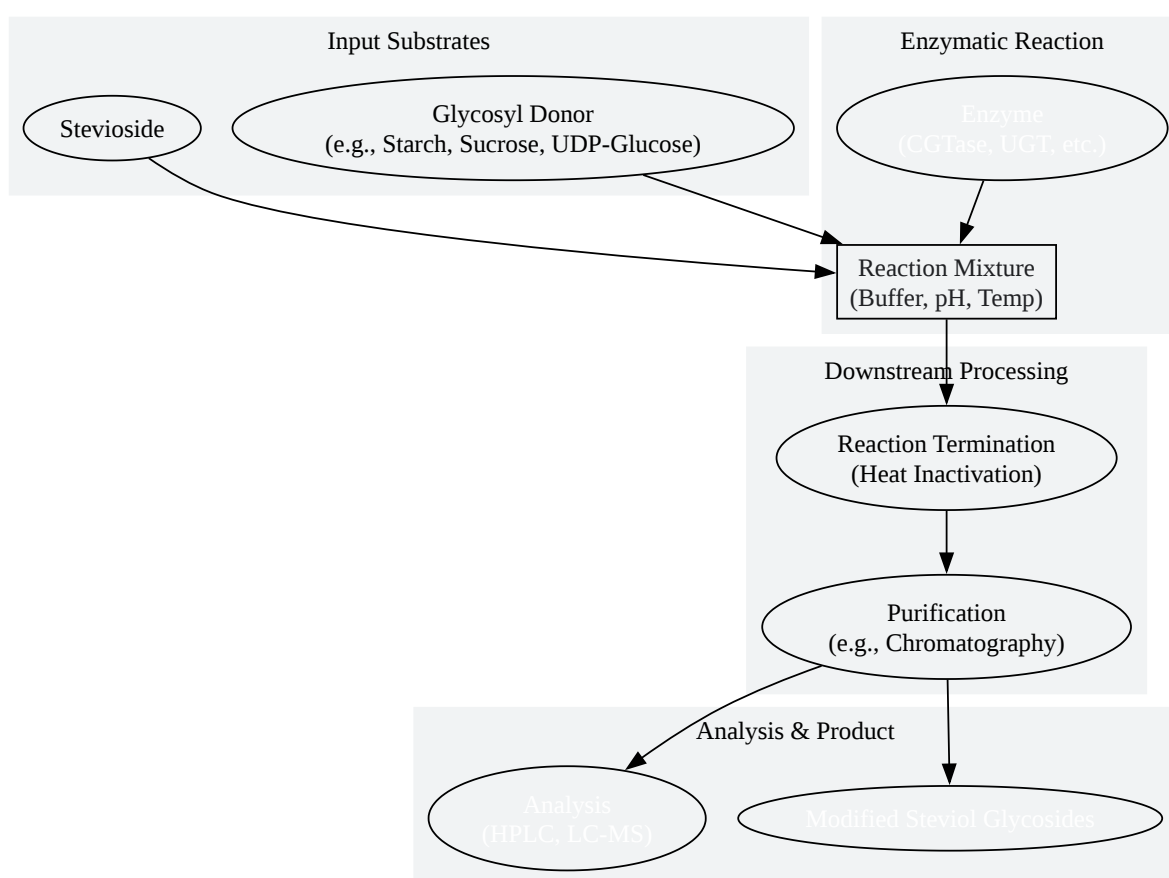
4. Sample Preparation:

- Dilute the reaction mixture with the mobile phase to a suitable concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

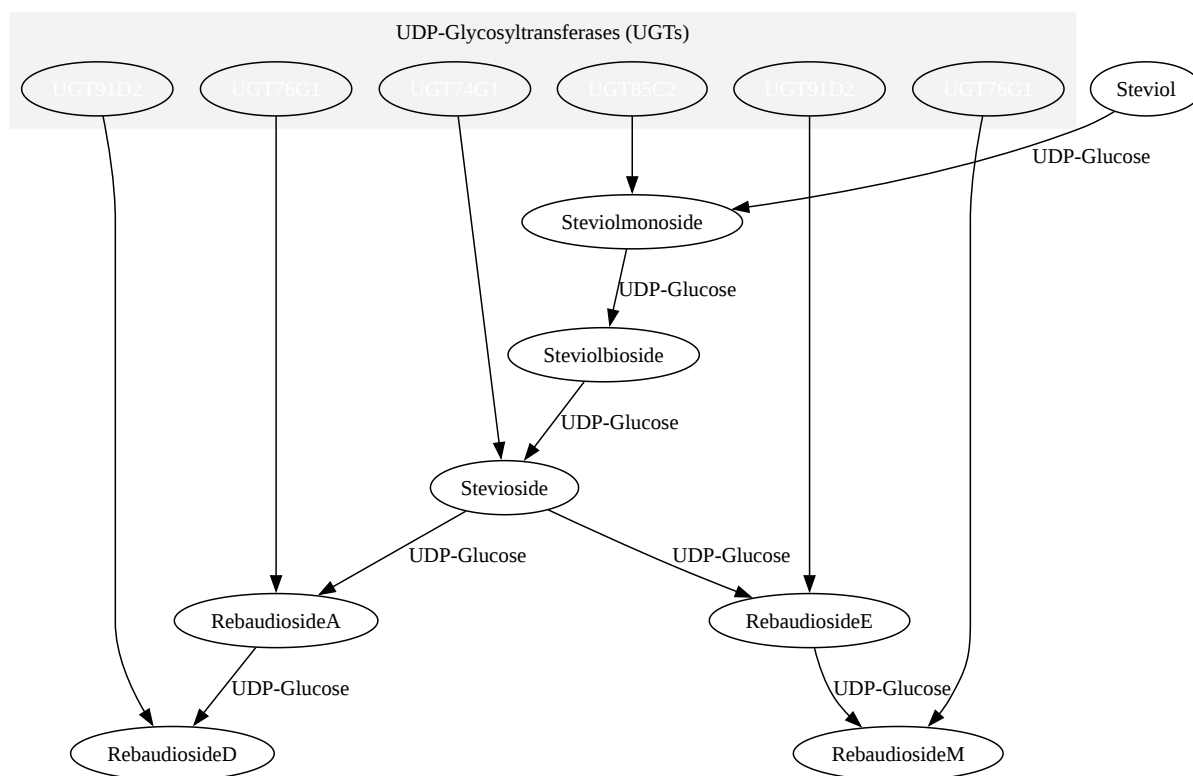
- Identify and quantify the steviol glycosides by comparing their retention times and peak areas with those of authentic standards.

Visualizations



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Caption: General experimental workflow for the enzymatic modification of **stevioside**.



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Caption: Simplified biosynthetic pathway of major steviol glycosides from steviol.

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